2,3-Dihydro-2-thioxo-4-thiazolepropanoic Acid
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Overview
Description
2,3-Dihydro-2-thioxo-4-thiazolepropanoic Acid is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including drugs with antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-thioxo-4-thiazolepropanoic Acid typically involves the reaction of primary amines with carbon disulfide and dialkyl maleates. This three-component condensation reaction yields the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same basic principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-thioxo-4-thiazolepropanoic Acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2,3-Dihydro-2-thioxo-4-thiazolepropanoic Acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-thioxo-4-thiazolepropanoic Acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
2,3-Dihydro-2-thioxo-4-thiazolepropanoic Acid is unique due to its specific structure and the presence of both sulfur and nitrogen atoms in the thiazole ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Properties
CAS No. |
106120-06-3 |
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Molecular Formula |
C6H7NO2S2 |
Molecular Weight |
189.3 g/mol |
IUPAC Name |
3-(2-sulfanylidene-3H-1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H7NO2S2/c8-5(9)2-1-4-3-11-6(10)7-4/h3H,1-2H2,(H,7,10)(H,8,9) |
InChI Key |
QUVPIIFKTPASJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=S)S1)CCC(=O)O |
Origin of Product |
United States |
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